5-fluoro-3-(methylsulfonyl)-1H-indole
Description
5-Fluoro-3-(methylsulfonyl)-1H-indole is a substituted indole derivative featuring a fluorine atom at the 5-position and a methylsulfonyl (-SO₂CH₃) group at the 3-position of the indole ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which can significantly alter the electronic properties of the indole core, influencing reactivity, solubility, and biological interactions. Fluorine, being electronegative, enhances metabolic stability and may modulate binding affinity in pharmacological contexts.
Properties
Molecular Formula |
C9H8FNO2S |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-fluoro-3-methylsulfonyl-1H-indole |
InChI |
InChI=1S/C9H8FNO2S/c1-14(12,13)9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 |
InChI Key |
PFYAREFLXOLHKM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 3-position substituent critically influences electronic and steric properties.
- Fluorine at Position 5 : Common across analogs, fluorine improves metabolic stability and may enhance membrane permeability.
2.4. Crystallographic and Physicochemical Data
- Crystal Packing : and describe weak F···H interactions in 5-fluoro-3-(indol-3-ylmethyl)-1H-indole. The methylsulfonyl group in the target compound may introduce stronger dipole-dipole interactions, affecting solubility and crystallinity .
- Molecular Weight and Solubility : The target compound (MW ≈ 229 g/mol) is smaller than analogs like 5-fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole (MW 233.28), which has a polar tetrahydropyran group enhancing solubility .
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